molecular formula C9H12N2O2 B2478625 1-cyclopentylpyrimidine-2,4(1H,3H)-dione CAS No. 13345-72-7

1-cyclopentylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2478625
CAS No.: 13345-72-7
M. Wt: 180.207
InChI Key: OZKLJGHFJCKYKI-UHFFFAOYSA-N
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Description

1-Cyclopentylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with urea in the presence of a base, followed by cyclization to form the desired pyrimidine ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-cyclopentylpyrimidine-2,4(1H,3H)-dione exerts its effects often involves interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application but often include modulation of cellular signaling pathways and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    1-Cyclohexylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    1-Phenylpyrimidine-2,4(1H,3H)-dione: Features a phenyl group, offering different electronic properties.

    1-Methylpyrimidine-2,4(1H,3H)-dione: Contains a methyl group, affecting its reactivity and solubility.

Uniqueness: 1-Cyclopentylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclopentylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-8-5-6-11(9(13)10-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKLJGHFJCKYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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